(Trifluoromethyl)(3-vinylphenyl)sulfane
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Overview
Description
(Trifluoromethyl)(3-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)(3-vinylphenyl)sulfane typically involves the reaction of a trifluoromethylating agent with a suitable phenyl sulfide precursor. One common method is the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. This reaction can be carried out under photoredox catalyst-free conditions, utilizing visible light to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)(3-vinylphenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(Trifluoromethyl)(3-vinylphenyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of (Trifluoromethyl)(3-vinylphenyl)sulfane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in various chemical reactions, facilitating the formation of reactive intermediates. These properties make the compound a valuable tool in the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl phenyl sulfone
- Phenyl vinyl sulfone
- Methyl vinyl sulfone
- Ethyl vinyl sulfone
Uniqueness
(Trifluoromethyl)(3-vinylphenyl)sulfane is unique due to the presence of both a trifluoromethyl group and a vinyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F3S |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-ethenyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2 |
InChI Key |
XWRKUYSTNXIZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)SC(F)(F)F |
Origin of Product |
United States |
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